N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide
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Description
“N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide” is an N-(tert-butyloxycarbonyl) [N-BOC] protected 4-bromo aniline . Due to the presence of BOC protection, it serves as an ideal substrate for Suzuki coupling reactions .
Synthesis Analysis
The synthesis of “this compound” involves the use of BOC protection. This compound serves as an ideal substrate for Suzuki coupling reactions, affording biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H14BrNO2 . The InChI key for this compound is VLGPDTPSKUUHKR-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” is involved in Suzuki coupling reactions due to the presence of BOC protection . It affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 272.14 . The compound is solid in physical form .Safety and Hazards
The compound is classified under hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromoanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSIBGUMZYVTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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